molecular formula C21H26ClNO B5443922 1-(1-Azabicyclo[2.2.2]octan-3-yl)-1,2-diphenylethanol;hydrochloride

1-(1-Azabicyclo[2.2.2]octan-3-yl)-1,2-diphenylethanol;hydrochloride

Cat. No.: B5443922
M. Wt: 343.9 g/mol
InChI Key: MYWWWNRZPUUPBU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Azabicyclo[2.2.2]octan-3-yl)-1,2-diphenylethanol;hydrochloride typically involves the reaction of 1-azabicyclo[2.2.2]octane with diphenylethanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in large quantities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-(1-Azabicyclo[2.2.2]octan-3-yl)-1,2-diphenylethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-Azabicyclo[2.2.2]octan-3-yl)-1,2-diphenylethanol;hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Azabicyclo[2.2.2]octan-3-yl)-1,2-diphenylethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Azabicyclo[2.2.2]octan-3-yl acetate
  • 2-Azabicyclo[3.2.1]octane
  • 8-Azabicyclo[3.2.1]octane

Uniqueness

1-(1-Azabicyclo[222]octan-3-yl)-1,2-diphenylethanol;hydrochloride is unique due to its specific structure, which combines the quinuclidine core with a diphenylethanol moiety This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

1-(1-azabicyclo[2.2.2]octan-3-yl)-1,2-diphenylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO.ClH/c23-21(19-9-5-2-6-10-19,15-17-7-3-1-4-8-17)20-16-22-13-11-18(20)12-14-22;/h1-10,18,20,23H,11-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWWWNRZPUUPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)C(CC3=CC=CC=C3)(C4=CC=CC=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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